2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide

Description

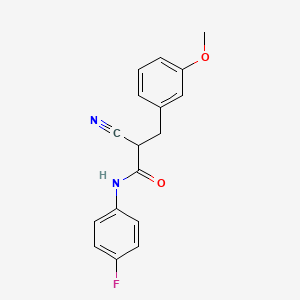

2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a cyano group at the C2 position, a 3-methoxyphenyl group at C3, and a 4-fluorophenylamine moiety at the N-terminus.

Properties

IUPAC Name |

2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-22-16-4-2-3-12(10-16)9-13(11-19)17(21)20-15-7-5-14(18)6-8-15/h2-8,10,13H,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQRLMUYYZYLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide typically involves a multi-step process. One common method starts with the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the original groups.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide

- Key Differences : Replacement of the 4-fluorophenyl group with a 3,5-dimethylphenyl moiety.

- The absence of fluorine may diminish electronegative interactions with target proteins .

(2E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

- Key Differences : Introduction of an α,β-unsaturated carbonyl system (E-configuration) and a 4-methoxyphenyl group instead of 3-methoxyphenyl.

- Impact : The conjugated double bond may enhance rigidity and π-π stacking with aromatic residues in enzymes. The 4-methoxy substitution could alter binding orientation compared to the 3-methoxy isomer .

N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide

- Key Differences: Substitution of the 4-fluorophenyl group with a 4-chlorobenzyl chain and an amino linkage to 4-methoxyphenyl.

- Impact: The chlorine atom increases lipophilicity (logP ~2.5) and may improve metabolic stability.

Heterocyclic Analogues

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide

- Key Differences: Incorporation of a thiazole ring and furan group instead of methoxyphenyl and cyano substituents.

- This compound exhibits potent KPNB1 inhibition and anticancer activity, suggesting that heterocycles may enhance target selectivity .

3-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]propanamide

- Key Differences: Replacement of the cyano and methoxyphenyl groups with a pyridinylmethyl moiety.

- Impact : The pyridine nitrogen enables hydrogen bonding and protonation at physiological pH, improving solubility (logSw -1.74) and interaction with acidic residues in proteins. This compound’s logP (1.90) is lower than the target molecule, likely due to reduced aromatic bulk .

Pharmacologically Active Analogues

Bicalutamide (CASODEX®)

- Key Differences : Contains a sulfonyl group, trifluoromethyl substituent, and hydroxyl group.

- Impact: Bicalutamide’s sulfonyl and trifluoromethyl groups confer high androgen receptor affinity, demonstrating that electron-withdrawing substituents at the 4-position of the phenyl ring are critical for receptor antagonism. The target compound’s cyano group may mimic this effect but with altered steric constraints .

Comparative Data Table

*Estimated based on structural analogs.

Biological Activity

Overview

2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's structure features a cyano group, a fluorophenyl group, and a methoxyphenyl group, which may contribute to its unique biological interactions.

The synthesis of this compound typically involves multi-step chemical reactions. A common method begins with the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde to form an imine intermediate, which is then subjected to cyanation using sodium or potassium cyanide under controlled conditions.

Chemical Structure

- Molecular Formula : C17H15FN2O2

- CAS Number : 1260986-33-1

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing or electron-donating groups on the phenyl rings can enhance antibacterial activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) against Bacteria |

|---|---|

| 2-cyano-N-(4-chlorophenyl)-3-(3-methoxyphenyl)propanamide | 5.64 (S. aureus) |

| 2-cyano-N-(4-bromophenyl)-3-(3-methoxyphenyl)propanamide | 8.33 (E. faecalis) |

| This compound | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, with IC50 values indicating significant growth inhibition. For example, derivatives of similar structures have shown IC50 values ranging from 1.88 µM to over 49 µM against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced efficacy .

Table 2: Anticancer Activity of Similar Compounds

| Compound Name | IC50 (µM) against Cell Lines |

|---|---|

| Compound A | 1.88 (MCF-7) |

| Compound B | 4.2 (A375) |

| Compound C | 49.85 (A549) |

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells, such as enzymes or receptors that modulate cellular pathways related to growth and survival. The cyano and fluorophenyl groups may play critical roles in binding affinity and selectivity towards these targets.

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

- Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent anticancer effects by inhibiting cell proliferation and inducing apoptosis in human cancer cell lines .

- Antimicrobial Efficacy Study : Another study explored the antimicrobial properties of similar compounds, showing that structural variations could significantly affect their activity against different bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.